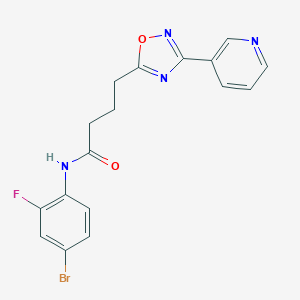![molecular formula C13H11BrN6O2 B277161 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes. In
作用机制
The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, it is known to act as a potent and selective antagonist of certain receptors in the brain. This property makes it a valuable tool for investigating the function of these receptors in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide are diverse and depend on the specific research application. In studies related to inflammation and pain, this compound has been shown to reduce inflammation and alleviate pain symptoms. In cancer research, it has been used to inhibit the growth and proliferation of cancer cells. In neuroscience studies, it has been used to investigate the role of certain receptors in the brain and their potential as targets for drug therapies.
实验室实验的优点和局限性
One of the primary advantages of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its potency and selectivity. This compound is highly effective at targeting specific receptors, which allows for more precise investigations into their function. However, one limitation of this compound is its cost. It is a relatively expensive compound, which can limit its use in some research applications.
未来方向
There are many potential future directions for research involving 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of new drug therapies that target the receptors it interacts with. Another potential direction is the investigation of its effects on other physiological processes, such as immune function or metabolism. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a valuable tool for investigating various biochemical and physiological processes. Its potency and selectivity make it a valuable tool for investigating the function of specific receptors in the brain, as well as in studies related to inflammation, pain, and cancer. While there are some limitations to its use, there are many potential future directions for research involving this compound.
合成方法
The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 4-bromobenzyl azide with 5-methylisoxazole-3-carboxylic acid followed by the addition of acetic anhydride. This process yields the final product as a white powder with a melting point of 207-209°C.
科学研究应用
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide has been used in various scientific research studies. One of the primary applications of this compound is in the field of neuroscience, where it has been used to investigate the role of certain receptors in the brain. It has also been used in studies related to inflammation and pain, as well as in cancer research.
属性
分子式 |
C13H11BrN6O2 |
|---|---|
分子量 |
363.17 g/mol |
IUPAC 名称 |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C13H11BrN6O2/c1-8-6-11(17-22-8)15-12(21)7-20-13(16-18-19-20)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,17,21) |
InChI 键 |
NNHJLBMCZDJOGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
规范 SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)
![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277086.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B277094.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)


